molecular formula C13H14ClNO B1346544 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone CAS No. 1134334-65-8

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1346544
CAS No.: 1134334-65-8
M. Wt: 235.71 g/mol
InChI Key: FNQWKKOZUUPLFQ-UHFFFAOYSA-N
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Description

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research.

Scientific Research Applications

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression .

Preparation Methods

The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 1,2,5-trimethylindole with chloroacetyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred and heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWKKOZUUPLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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